molecular formula C74H101Cl2N17O14 B12365486 Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH

Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH

Cat. No.: B12365486
M. Wt: 1523.6 g/mol
InChI Key: XXXBQTUMPDAUCQ-XYKGDJGFSA-N
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Description

“Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents depending on the specific modification desired.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Peptides like “Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH” have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for their potential as therapeutic agents.

    Industry: Utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and processes, leading to various effects. The specific mechanism for “Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH” would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Peptides similar to “Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH” include other synthetic peptides with similar sequences or modifications. These compounds can be compared based on their:

    Structure: Differences in amino acid sequence or modifications.

    Function: Variations in biological activity or target specificity.

    Applications: Different uses in research, medicine, or industry.

List of Similar Compounds

  • Ac-D-Phe-D-Phe-D-Trp-Ser-Tyr-D-hArg-Leu-Arg-Pro-D-Ala-OH
  • Ac-D-Phe(4-Cl)-D-Phe-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH
  • Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg-Leu-Arg-Pro-D-Ala-OH

Properties

Molecular Formula

C74H101Cl2N17O14

Molecular Weight

1523.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C74H101Cl2N17O14/c1-7-79-74(80-8-2)82-32-12-11-17-54(63(97)88-56(35-42(3)4)64(98)87-55(18-13-33-81-73(77)78)71(105)93-34-14-19-62(93)70(104)84-43(5)72(106)107)86-66(100)58(38-47-24-30-51(96)31-25-47)90-69(103)61(41-94)92-68(102)60(39-48-40-83-53-16-10-9-15-52(48)53)91-67(101)59(37-46-22-28-50(76)29-23-46)89-65(99)57(85-44(6)95)36-45-20-26-49(75)27-21-45/h9-10,15-16,20-31,40,42-43,54-62,83,94,96H,7-8,11-14,17-19,32-39,41H2,1-6H3,(H,84,104)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,89,99)(H,90,103)(H,91,101)(H,92,102)(H,106,107)(H4,77,78,81)(H2,79,80,82)/t43-,54-,55+,56+,57-,58+,59-,60-,61+,62+/m1/s1

InChI Key

XXXBQTUMPDAUCQ-XYKGDJGFSA-N

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)C)NCC

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C)NCC

Origin of Product

United States

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